7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(2,6-Difluorophenyl)methoxy]-4-ethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a difluorophenyl group attached to a methoxy group, which is further connected to a chromen-2-one core. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,6-difluorophenyl)methoxy]-4-ethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorophenol and 4-ethyl-2H-chromen-2-one.
Formation of Intermediate: The 2,6-difluorophenol is reacted with a suitable methoxy reagent to form 2,6-difluorophenyl methoxy intermediate.
Coupling Reaction: The intermediate is then coupled with 4-ethyl-2H-chromen-2-one under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common.
Chemical Reactions Analysis
Types of Reactions
7-[(2,6-Difluorophenyl)methoxy]-4-ethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines, thiols, or halides, solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-[(2,6-Difluorophenyl)methoxy]-4-ethyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2,6-difluorophenyl)methoxy]-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoroaniline
- 4-Bromo-2,6-difluoroaniline
- 2,4-Difluoroaniline
Uniqueness
7-[(2,6-Difluorophenyl)methoxy]-4-ethyl-2H-chromen-2-one is unique due to its specific combination of a difluorophenyl group and a chromen-2-one core. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the difluorophenyl group may enhance its biological activity and stability compared to other fluorinated compounds.
Properties
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]-4-ethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2O3/c1-2-11-8-18(21)23-17-9-12(6-7-13(11)17)22-10-14-15(19)4-3-5-16(14)20/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBKHMNEISLHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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